2-(4-tert-butylphenyl)-4aH-quinazolin-4-one
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Overview
Description
2-(4-tert-Butylphenyl)-4aH-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a quinazoline moiety, which is a fused ring system consisting of a benzene ring and a pyrimidine ring. The presence of the tert-butyl group on the phenyl ring adds steric bulk, which can influence the compound’s reactivity and properties.
Preparation Methods
The synthesis of 2-(4-tert-butylphenyl)-4aH-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-tert-butylaniline with anthranilic acid, followed by cyclization to form the quinazolinone core. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
2-(4-tert-Butylphenyl)-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-ol derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the quinazolinone can yield dihydroquinazolinone derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The tert-butyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(4-tert-Butylphenyl)-4aH-quinazolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4-tert-Butylphenyl)-4aH-quinazolin-4-one can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is used as a polymer chain stopper and has different reactivity due to the absence of the quinazolinone moiety.
2-(4-tert-Butylphenyl)quinazolin-4-ol: This compound is a hydroxylated derivative of this compound and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the quinazolinone core with the tert-butyl-substituted phenyl ring, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11,14H,1-3H3 |
InChI Key |
MFDAQTYIKSRLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=O)C3C=CC=CC3=N2 |
Origin of Product |
United States |
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